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carboxylate

Cat. No.: B016062 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-
amino-1H-indole-3-carboxylate, a key heterocyclic scaffold of interest to researchers,

scientists, and professionals in drug development. This document collates available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary
The structural elucidation of ethyl 2-amino-1H-indole-3-carboxylate is supported by a

combination of spectroscopic techniques. The following tables summarize the key quantitative

data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-amino-1H-indole-3-carboxylate
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.53 – 7.48 m - 1H

7.47 – 7.40 m - 1H

7.31 – 7.24 m - 1H

1.3 t 7.1 -CH₃

4.25 q 7.1 -OCH₂-

Solvent: d6-DMSO

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-amino-1H-indole-3-carboxylate

Chemical Shift (δ) ppm Assignment

153.6 C

140.3 C

136.8 C

131.6 CH

129.3 CH

125.8 CH

123.7 CH

120.8 CH

119.5 CH

116.8 CH

111.5 CH

Solvent: d6-DMSO, Frequency: 126 MHz
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Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for Ethyl 2-amino-1H-indole-3-carboxylate

Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Strong, Broad N-H Stretch (Amino group)

3250 Strong N-H Stretch (Indole NH)

1680 Strong C=O Stretch (Ester)

1620-1580 Medium C=C Stretch (Aromatic)

1240 Strong C-O Stretch (Ester)

Note: IR data is based on typical values for similar indole structures and requires experimental

verification for this specific compound.

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for Ethyl 2-amino-1H-indole-3-carboxylate

m/z Ion

267.9 [MH]⁻

Experimental Protocols
Detailed methodologies are crucial for the replication and verification of spectroscopic data.

The following are generalized yet detailed protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The

sample is prepared by dissolving approximately 5-10 mg of ethyl 2-amino-1H-indole-3-
carboxylate in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆ or CDCl₃. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
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standard (0.00 ppm). Data processing involves Fourier transformation of the free induction

decay (FID) signal, followed by phase and baseline correction.

Infrared (IR) Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The

sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the compound

(1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin,

transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively,

Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is

placed directly on the ATR crystal.

Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic

system such as Ultra-Performance Liquid Chromatography (UPLC). For electrospray ionization

(ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused

into the ion source. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed. The

data presented was obtained using an ACQUITY UPLC® with a BEH C18 1.7μm column.[1]

Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like ethyl 2-amino-1H-indole-3-carboxylate.
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Compound Synthesis & Purification

Spectroscopic Analysis
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IR Spectral Analysis
(Functional Group Identification)

MS Data Analysis
(Molecular Weight, Fragmentation)

Structure Confirmation
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Spectroscopic Analysis Workflow

This guide serves as a foundational resource for professionals engaged in the synthesis and

characterization of novel indole derivatives. The provided data and protocols are intended to

facilitate further research and development in this critical area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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